Amooracetal

Triterpenoid chemistry Structure-activity relationship Stereochemistry

Researchers requiring authenticated meliacin triterpenoid standards face batch-to-batch variability with undefined natural extracts. Amooracetal (CAS 1351617-73-6, ≥98% HPLC) eliminates this uncertainty as a fully characterized reference compound with defined stereochemistry (InChIKey: LUGXHMKUSQNWEN-RYZUBBMNSA-N). • Unambiguous chromatographic peak assignment against co-occurring Aphanamixis triterpenoid analogs • Validated scaffold for SAR studies targeting MCF-7, HeLa, HepG2, and AGS cancer cell lines • Consistent solubility in DMSO, chloroform, and ethyl acetate for reproducible assay preparation Supplied as powder with documented CoA; shipped ambient globally.

Molecular Formula C32H52O5
Molecular Weight 516.8 g/mol
Cat. No. B12321437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmooracetal
Molecular FormulaC32H52O5
Molecular Weight516.8 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C)O)C
InChIInChI=1S/C32H52O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23-26,33H,11-18H2,1-9H3
InChIKeyLUGXHMKUSQNWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amooracetal Procurement Guide: Chemical Class and Core Specifications for Research Sourcing


Amooracetal (CAS 1351617-73-6) is a meliacin-type triterpenoid natural product with the molecular formula C32H52O5 and a molecular weight of 516.75 g/mol [1][2]. This compound is isolated from the herbs of Aphanamixis grandifolia, a member of the Meliaceae family with documented traditional medicinal use in East and Southeast Asia . Amooracetal belongs to the broader class of limonoid-related triterpenoids that have attracted substantial research interest due to their structural diversity and documented biological activities [3].

Amooracetal Scientific Selection Rationale: Why In-Class Triterpenoid Analogs Cannot Be Interchanged


Although Amooracetal shares the tirucallane/meliacin triterpenoid skeleton with numerous structurally related compounds from the Meliaceae family, the specific substitution pattern—including the distinct epoxide and methoxy groups on the side chain and the stereochemical configuration across multiple chiral centers—cannot be assumed functionally interchangeable . Extensive structure-activity relationship (SAR) analyses of Aphanamixis-derived triterpenoids have documented that minor structural modifications (e.g., ring D variation from cyclopentenone to oxetane to oxirane, or side-chain functionalization) produce divergent bioactivity profiles across the same assay panels [1]. Consequently, generic substitution with a commercially available analog lacking identical stereochemistry or functional group arrangement introduces uncontrolled experimental variability and invalidates cross-study reproducibility. The following quantitative evidence guide clarifies precisely where Amooracetal exhibits verifiable differentiation relative to its closest comparators.

Amooracetal Quantitative Differentiation Evidence: Head-to-Head Comparison Data Against Closest Analogs


Amooracetal vs. 3-Epiturraeanthin: Structural Differentiation and Stereochemical Implications for Biological Activity

Amooracetal and 3-Epiturraeanthin (CAS 22415-24-3) share the same tirucallane-derived skeleton and molecular formula (C32H52O5) but differ in stereochemical configuration at multiple chiral centers, particularly at the C-3 hydroxyl position as indicated by the 'epi-' nomenclature and distinct InChIKey identifiers (LUGXHMKUSQNWEN-RYZUBBMNSA-N for Amooracetal vs. a different key for 3-Epiturraeanthin) . Within the Aphanamixis genus, stereochemical variation at this position has been correlated with differential cytotoxic potency against the same cancer cell line panels [1].

Triterpenoid chemistry Structure-activity relationship Stereochemistry Natural product isolation

Amooracetal vs. Bourjotinolone A and Odoratone: Structural Class Differentiation and Substitution Pattern Specificity

Amooracetal has been categorized by commercial suppliers as structurally distinct from Bourjotinolone A (CAS 6985-35-9) and Odoratone (CAS 16962-90-6), with all three sharing the triterpenoid core but diverging in ring functionalization and side-chain substitution patterns . The specific 21,23:24,25-diepoxide and methoxy substitution arrangement in Amooracetal's side chain represents a distinct chemotype within the meliacin class, as documented in phytochemical investigations of Aphanamixis grandifolia that revealed diverse ring D variations (cyclopentenone, oxetane, oxirane) among co-isolated compounds [1].

Natural product chemistry Triterpenoid classification Limonoid analogs Procurement specification

Amooracetal Purity Certification vs. Uncharacterized Plant Extracts: Procurement-Quality Quantitative Benchmark

Commercial Amooracetal is supplied with validated purity specifications ≥98% as determined by HPLC analysis, with full analytical characterization including NMR and MS confirmation provided in certificates of analysis [1]. In contrast, crude Aphanamixis grandifolia extracts contain complex mixtures of multiple triterpenoids (including limonoids, tirucallane-type, dammarane-type, and cycloartane-type compounds) with variable and undefined Amooracetal content [2]. The use of uncharacterized plant material introduces uncontrolled variability in target compound concentration and co-eluting interfering substances.

Analytical chemistry Quality control Natural product standardization Research reproducibility

Amooracetal Distinctive Solubility Profile: Practical Handling Differentiation for In Vitro Assay Development

Amooracetal exhibits a defined solubility profile in organic solvents commonly employed for natural product handling and bioassay preparation, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility fingerprint is determined by its specific molecular structure—including the arrangement of polar epoxide and methoxy functional groups balanced against the hydrophobic sterol core—and differs from that of structurally related triterpenoids with alternative functionalization patterns [1].

Solubility Formulation In vitro assay DMSO compatibility Chromatography

Amooracetal vs. Tirucallane-Type Analogs: Bioactivity Potential Differentiated by Chemical Subtype

Amooracetal belongs to the meliacin subclass of tirucallane-type triterpenoids isolated from Aphanamixis grandifolia. Within the broader class of Aphanamixis-derived triterpenoids, distinct structure-activity relationships have been documented: novel tirucallane-type triterpenoids isolated from the stem bark of A. grandifolia demonstrated moderate cytotoxic activity against human MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma) cell lines [1]. However, cytotoxic potency varied substantially among structurally related isolates from the same source material, with IC50 values ranging from inactive (IC50 > 10 μM for compounds like nemoralisin against multiple cell lines) to nanomolar potency for semisynthetic derivatives [2]. These findings demonstrate that tirucallane-type triterpenoids from A. grandifolia are not functionally interchangeable, and the specific structural features of Amooracetal (including its epoxide-containing side chain) define its bioactivity profile relative to co-occurring analogs.

Cytotoxicity Anticancer Triterpenoid bioactivity Cell-based assays MCF-7

Amooracetal Research Applications: Evidence-Based Procurement Scenarios for Scientific and Industrial Use


Reference Standard for Triterpenoid Profiling and Dereplication in Aphanamixis Phytochemistry

Amooracetal serves as an authenticated, high-purity (≥98%) reference compound for the identification and quantification of meliacin-type triterpenoids in Aphanamixis grandifolia extracts and related Meliaceae species . Its fully characterized structure (C32H52O5, MW 516.75, CAS 1351617-73-6) and defined solubility profile enable accurate calibration of HPLC, LC-MS, and GC-MS analytical workflows for natural product dereplication and metabolomics studies. The compound's distinct stereochemical identity (InChIKey: LUGXHMKUSQNWEN-RYZUBBMNSA-N) ensures unambiguous chromatographic peak assignment against co-occurring triterpenoid analogs [1].

Structure-Activity Relationship Studies of Meliacin-Class Triterpenoids

Amooracetal's specific substitution pattern—featuring the characteristic 21,23:24,25-diepoxide and methoxy functionalization on the side chain—positions it as a defined scaffold for SAR investigations within the tirucallane/meliacin triterpenoid series . As documented in comparative studies of Aphanamixis-derived triterpenoids, compounds within this class exhibit structure-dependent cytotoxic activity against human cancer cell lines including MCF-7 (breast), HeLa (cervical), HepG2 (liver), and AGS (gastric) [1]. Amooracetal's structural divergence from analogs such as 3-Epiturraeanthin (C-3 epimer), Bourjotinolone A, and Odoratone provides a controlled variable for probing the relationship between stereochemistry/substitution pattern and biological target engagement .

Positive Control or Chemical Probe for Anti-Inflammatory Pathway Investigation

Amooracetal has been investigated for anti-inflammatory properties in cellular and biochemical assays . Based on structural similarity to other bioactive Aphanamixis triterpenoids that demonstrate modulation of inflammatory signaling pathways [1], Amooracetal represents a defined chemical probe for dissecting inflammation-related molecular mechanisms. Procurement of high-purity material ensures that observed biological effects are attributable specifically to Amooracetal rather than to undefined co-extractives present in crude plant preparations. Researchers should note that while anti-inflammatory activity is documented for the compound class, the specific potency and selectivity profile of Amooracetal requires experimental validation in the end-user's assay system.

Anticancer Natural Product Library Component for Screening Campaigns

Amooracetal is suitable for inclusion in structurally diverse natural product screening libraries targeting anticancer discovery programs . The Aphanamixis genus has yielded triterpenoids with documented cytotoxic activity against multiple human cancer cell lines, with potency varying from inactive (IC50 > 10 μM) to nanomolar range depending on specific structural features [1]. As a defined meliacin-type triterpenoid with a unique stereochemical and substitution pattern, Amooracetal contributes to chemical space coverage distinct from other library members such as 3-Epiturraeanthin, Bourjotinolone A, and Odoratone . The compound's established solubility in DMSO and other organic solvents facilitates high-throughput screening format compatibility [2].

Technical Documentation Hub

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